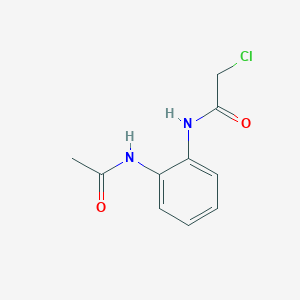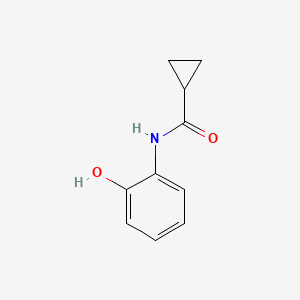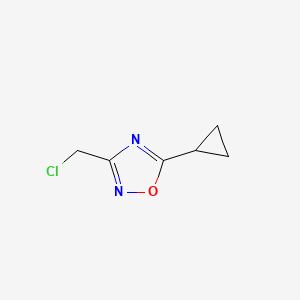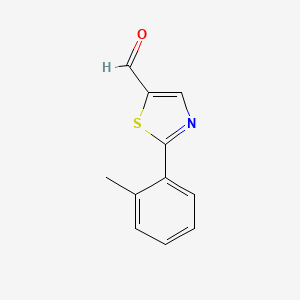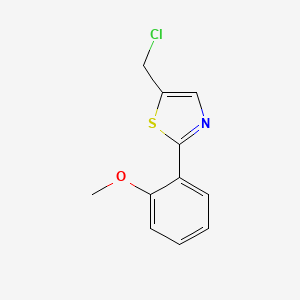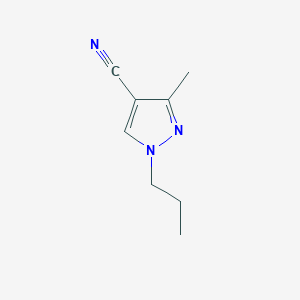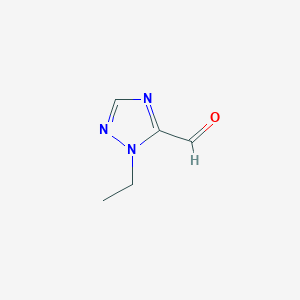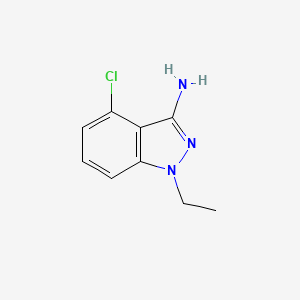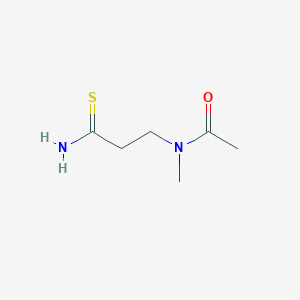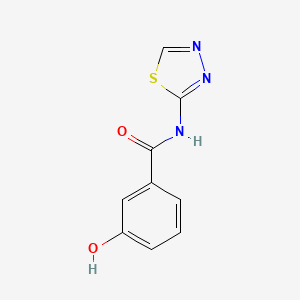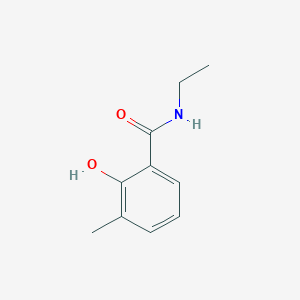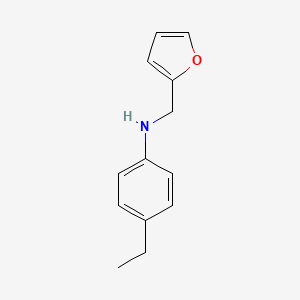
4-乙基-N-(呋喃-2-基甲基)苯胺
描述
4-ethyl-N-(furan-2-ylmethyl)aniline is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a furylmethylamine group. Its distinct molecular configuration makes it valuable in various fields, including drug synthesis, materials science, and organic chemistry studies.
科学研究应用
4-ethyl-N-(furan-2-ylmethyl)aniline is widely used in scientific research due to its unique properties and versatility. Some of its key applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, 4-ethyl-N-(furan-2-ylmethyl)aniline is used as a probe to study various biochemical pathways and interactions. Its ability to interact with specific molecular targets makes it valuable in understanding cellular processes and mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its unique structure allows for the design of molecules with specific pharmacological properties.
Industry: In industrial applications, 4-ethyl-N-(furan-2-ylmethyl)aniline is used in the production of specialty chemicals, polymers, and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(furan-2-ylmethyl)aniline typically involves the reaction of 4-ethylbenzaldehyde with 2-furylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-ethyl-N-(furan-2-ylmethyl)aniline may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and adjusting reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
4-ethyl-N-(furan-2-ylmethyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to achieve the desired transformation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize 4-ethyl-N-(furan-2-ylmethyl)aniline to its corresponding ketone or aldehyde derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various functional groups onto the phenyl or furyl rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or other substituents.
作用机制
The mechanism of action of 4-ethyl-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. For example, it may act as an agonist or antagonist at certain receptors, altering signal transduction pathways and cellular responses. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, further influencing its biological effects .
相似化合物的比较
Similar Compounds
Phenethylamine: A primary amine with a similar structure, but lacking the furylmethyl group. It acts as a central nervous system stimulant and has various pharmacological effects.
Benzylamine: Another related compound, but with a benzyl group instead of the furylmethyl group. It is used in organic synthesis and as a building block for various chemicals.
Furfurylamine: Contains a furyl group similar to 4-ethyl-N-(furan-2-ylmethyl)aniline, but lacks the ethylphenyl group. It is used in the synthesis of polymers and resins.
Uniqueness
4-ethyl-N-(furan-2-ylmethyl)aniline stands out due to its unique combination of an ethylphenyl group and a furylmethylamine group. This distinct structure allows for diverse applications and interactions that are not possible with other similar compounds. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
4-ethyl-N-(furan-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-11-5-7-12(8-6-11)14-10-13-4-3-9-15-13/h3-9,14H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDIPQYOZMRWNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



